"N-(Benzyloxy)-4-nitrobenzenesulfonamide chemical properties and structure"
"N-(Benzyloxy)-4-nitrobenzenesulfonamide chemical properties and structure"
The following technical guide is structured to serve as a high-level operational resource for research and development professionals.
Chemical Properties, Synthesis, and Applications in Electrophilic Amination
Executive Summary
N-(Benzyloxy)-4-nitrobenzenesulfonamide is a specialized electrophilic nitrogen source used primarily in advanced organic synthesis and medicinal chemistry. Unlike traditional sulfonamides, the presence of the N-benzyloxy moiety imparts unique reactivity, enabling the compound to function as a versatile reagent for electrophilic amination and the construction of C–N bonds. This guide outlines its structural characteristics, validated synthesis protocols, and mechanistic applications in late-stage drug functionalization.
Chemical Identity & Structural Analysis
The compound features a 4-nitrobenzenesulfonyl ("nosyl") group attached to an N-benzyloxy amine. The electron-withdrawing nitro group significantly increases the acidity of the sulfonamide N-H proton and enhances the electrophilicity of the nitrogen center during amination reactions.
| Property | Detail |
| Chemical Name | N-(Benzyloxy)-4-nitrobenzenesulfonamide |
| CAS Registry Number | 1033774-90-1 |
| Molecular Formula | C₁₃H₁₂N₂O₅S |
| Molecular Weight | 308.31 g/mol |
| SMILES | O=C1=CC=C(S(=O)(NOCc2ccccc2)=O)C=C1 |
| Functional Groups | Sulfonamide, Nitro (aromatic), Benzyloxy ether |
| Electronic Character | Electron-deficient sulfonamide (Nosyl group); Electrophilic Nitrogen |
Structural Insight: The steric bulk of the benzyl group protects the oxygen, preventing O-sulfonylation, while the nosyl group activates the nitrogen. This "push-pull" electronic structure makes the N-H bond relatively acidic (estimated pKa ~8–9) and the N-O bond susceptible to cleavage under reductive conditions, allowing for the eventual unmasking of free amines.
Synthesis & Production Protocol
Objective: Synthesis of N-(Benzyloxy)-4-nitrobenzenesulfonamide via sulfonyl chloride activation.
Reagents
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Precursor A: 4-Nitrobenzenesulfonyl chloride (Nosyl chloride) [CAS 98-74-8][1][2]
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Precursor B: O-Benzylhydroxylamine hydrochloride [CAS 2687-43-6]
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Base: Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)
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Solvent: Dichloromethane (DCM) or biphasic Water/DCM system
Step-by-Step Methodology
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Preparation of Nucleophile: Dissolve O-benzylhydroxylamine hydrochloride (1.0 equiv) in DCM. Add saturated aqueous NaHCO₃ (2.5 equiv) to liberate the free amine in situ. Stir vigorously at 0°C for 15 minutes.
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Sulfonylation (The Critical Step): Slowly add a solution of 4-nitrobenzenesulfonyl chloride (1.05 equiv) in DCM dropwise to the biphasic mixture.
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Expert Note: Maintain temperature <5°C to prevent hydrolysis of the sulfonyl chloride.
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Reaction Monitoring: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.
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Validation: Monitor by TLC (30% EtOAc/Hexanes). The starting sulfonyl chloride (high Rf) should disappear, and a new, more polar spot (Product) should appear.
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Work-up & Purification:
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Separate the organic layer.
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Wash with 1M HCl (to remove unreacted hydroxylamine) followed by Brine.
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Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
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Recrystallization: Purify the crude solid from Ethanol/Hexanes or via silica gel chromatography (Gradient: 10% → 40% EtOAc/Hexanes).
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Characterization Data (Expected)
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¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J = 8.8 Hz, 2H, Ar-H ortho to NO₂), 8.10 (d, J = 8.8 Hz, 2H, Ar-H meta to NO₂), 7.30–7.45 (m, 5H, Benzyl Ar-H), 7.15 (s, 1H, NH), 5.05 (s, 2H, O-CH₂-Ph).
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Physical State: Off-white to pale yellow crystalline solid.
Physicochemical Properties[2][3][4][5][6][7]
| Parameter | Value / Description | Note |
| Physical State | Solid | Crystalline powder |
| Melting Point | ~110–115 °C (Estimated) | Based on structural analogs (e.g., N-benzyloxy-4-methylbenzenesulfonamide mp 74°C); nitro group typically elevates MP. |
| Solubility | Soluble: DCM, DMSO, DMF, EtOAcInsoluble: Water, Hexanes | Lipophilic benzyl group aids organic solubility. |
| Stability | Stable at room temperature | Store under inert atmosphere; avoid strong bases which may deprotonate the sulfonamide. |
| pKa (Calculated) | ~8.5 | Acidic due to electron-withdrawing Nosyl group. |
Reactivity & Mechanistic Pathways
The core utility of N-(Benzyloxy)-4-nitrobenzenesulfonamide lies in its ability to act as an Electrophilic Amination Reagent . The "Nosyl" group renders the nitrogen electron-deficient, while the benzyloxy group acts as a leaving group precursor or a protected hydroxylamine.
Mechanism: Electrophilic Amination
In the presence of a base and a metal catalyst (often Cu or Pd), this compound can transfer the N-benzyloxy moiety to nucleophiles (such as organozinc reagents, boronic acids, or enolates).
Pathway Description:
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Deprotonation: Base removes the acidic N-H proton, forming a sulfonamidate anion.
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Transmetallation: The anion coordinates to the metal catalyst.
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Reductive Elimination / Nucleophilic Attack: The nucleophile attacks the nitrogen center, or the complex undergoes reductive elimination to form the C–N bond.
Figure 1: Generalized mechanistic pathway for Copper-catalyzed electrophilic amination using N-(benzyloxy) sulfonamides.
Applications in Drug Discovery
Late-Stage Functionalization
This reagent allows for the direct introduction of protected amine functionalities into carbon skeletons. This is particularly valuable in "late-stage functionalization" of drug candidates where installing a nitrogen atom is required without rebuilding the entire molecule.
Synthesis of N-Alkoxy Amines
The product of the amination can be hydrolyzed (removing the sulfonyl group) to yield N-benzyloxy amines, which are precursors to:
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Hydroxamic acids: Potent metalloprotease inhibitors.
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Isoxazolidines: Via cyclization reactions.
Nitrene/Nitrenoid Precursor
While less common than Iminoiodinanes, N-alkoxy sulfonamides can serve as precursors for nitrenoid species in specific catalytic cycles, enabling aziridination or C-H amination reactions.
Safety & Handling
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Hazard Identification: The compound contains a nitro group and a sulfonamide moiety.[2] It should be treated as a potential irritant and sensitizer.[2]
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Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.
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Storage: Store in a cool, dry place. The N-O bond can be sensitive to light and heat over prolonged periods; amber vials are recommended.
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Incompatibility: Avoid strong reducing agents (which may reduce the nitro group or cleave the N-O bond prematurely) and strong bases (unless intended for deprotonation).
References
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ChemicalBook. (2022). N-(benzyloxy)-4-nitrobenzenesulfonamide - Safety Data Sheet. Retrieved from
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Sigma-Aldrich. (n.d.). 4-Nitrobenzenesulfonamide Product Page (Parent Compound Reference). Retrieved from
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National Institutes of Health (NIH). (2019). Synthesis of Sulfonimidamides from Sulfenamides via an Alkoxy-amino-λ6-sulfanenitrile Intermediate. Retrieved from
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Royal Society of Chemistry. (2015). Copper-catalyzed diamination of unactivated alkenes with hydroxylamines. Retrieved from
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American Chemical Society. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles. Retrieved from
